1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its reactivity and versatility. The compound features two epoxy groups, making it highly reactive and suitable for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) typically involves the reaction of dimethylpropane-1,3-diol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of 1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) is carried out in large reactors with precise control over temperature and pressure. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products with various functional groups.
Scientific Research Applications
1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Mechanism of Action
The mechanism of action of 1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity makes the compound useful in cross-linking and polymerization processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane): Known for its high reactivity and versatility.
2,2’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane): Similar structure but with different reactivity.
4,4’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane): Another similar compound with unique properties.
Uniqueness
1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) stands out due to its specific reactivity and ability to form strong covalent bonds. Its unique structure allows for a wide range of applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
55187-29-6 |
---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-[[2-methyl-4-(oxiran-2-ylmethoxy)butan-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C11H20O4/c1-11(2,15-8-10-7-14-10)3-4-12-5-9-6-13-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
IFMZOBOURYRZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOCC1CO1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.